molecular formula C9H5F3N2O2 B12840446 5-Trifluoromethyl-pyrazolo[1,5-a]pyridine-2-carboxylic acid

5-Trifluoromethyl-pyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B12840446
M. Wt: 230.14 g/mol
InChI Key: MQOFNRWEIYQKPP-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-pyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound features a pyrazolo[1,5-a]pyridine core, which is known for its unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trifluoromethyl-pyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 5-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Trifluoromethyl-pyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions and reagents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylates, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

5-Trifluoromethyl-pyrazolo[1,5-a]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biochemical assays and as a precursor for the synthesis of bioactive molecules.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-Trifluoromethyl-pyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as β-secretase (BACE), which is involved in the pathogenesis of Alzheimer’s disease. By binding to the active site of the enzyme, the compound can prevent the cleavage of amyloid precursor protein (APP), thereby reducing the formation of amyloid plaques.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in the presence of a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern, which can lead to distinct chemical and biological properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex heterocyclic compound with additional nitrogen atoms in the ring system.

Uniqueness

5-Trifluoromethyl-pyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

5-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-14-6(3-5)4-7(13-14)8(15)16/h1-4H,(H,15,16)

InChI Key

MQOFNRWEIYQKPP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)C=C1C(F)(F)F

Origin of Product

United States

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